methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfonyl]benzoate
Overview
Description
Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfonyl]benzoate is a chemical compound with the molecular formula C17H15Cl2NO3S. It is known for its unique structure, which includes a dichlorophenyl group, a methoxyimino group, and a benzoate ester. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfonyl]benzoate typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with methoxyamine to form the methoxyimino intermediate. This intermediate is then reacted with ethanesulfonyl chloride to introduce the ethanesulfonyl group. Finally, the resulting compound is esterified with methyl benzoate under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfonyl]benzoate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfonyl]benzoate involves its interaction with specific molecular targets. The compound’s dichlorophenyl group can interact with hydrophobic pockets in proteins, while the methoxyimino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(S)-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethane]sulfinyl]benzoate: Contains a sulfinyl group instead of a sulfonyl group.
Methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate: Lacks the methoxyimino and ethanesulfonyl groups.
Uniqueness
Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfonyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxyimino and ethanesulfonyl groups allows for a wide range of chemical modifications and interactions with biological targets .
Biological Activity
Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfonyl]benzoate, a compound with the molecular formula C17H15Cl2NO3S, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in agriculture and medicine, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Dichlorophenyl group : This hydrophobic moiety may enhance interactions with biological targets.
- Methoxyimino group : Known for its role in enhancing the compound's reactivity.
- Benzoate ester : Contributes to the compound's solubility and stability.
These structural characteristics suggest a multifaceted interaction with biological systems, making it a candidate for further investigation.
Interaction with Biological Targets
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Modulation : The dichlorophenyl group may interact with hydrophobic pockets in enzymes, while the methoxyimino group can form hydrogen bonds with amino acids, potentially modulating enzyme activity.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
Antifungal Activity
Research indicates that this compound exhibits antifungal properties. Its mechanism involves inhibiting fungal growth by disrupting cell wall synthesis and interfering with metabolic pathways.
Antifungal Efficacy
A study conducted on various fungal strains demonstrated that this compound effectively inhibited the growth of several pathogenic fungi. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 8 |
Aspergillus niger | 16 |
Trichophyton rubrum | 32 |
These results suggest that the compound could be developed into a potent antifungal agent for clinical use.
Agricultural Applications
In agricultural settings, this compound has been evaluated for its effectiveness as a fungicide. Field trials showed significant reductions in fungal diseases on crops treated with this compound compared to untreated controls. The efficacy was particularly notable against Phytophthora infestans, the causative agent of late blight in potatoes.
Synthetic Routes and Industrial Production
The synthesis of this compound typically involves multiple steps:
- Formation of Methoxyimino Intermediate : Reaction of 2,4-dichlorobenzaldehyde with methoxyamine.
- Introduction of Ethanesulfonyl Group : Reaction with ethanesulfonyl chloride.
- Esterification : Final reaction with methyl benzoate under acidic conditions.
This synthetic pathway allows for the production of high-purity compounds suitable for research and commercial applications.
Properties
IUPAC Name |
methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-methoxyiminoethyl]sulfonylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO5S/c1-24-17(21)13-5-3-4-6-16(13)26(22,23)10-15(20-25-2)12-8-7-11(18)9-14(12)19/h3-9H,10H2,1-2H3/b20-15- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDOQQSRHOKFTE-HKWRFOASSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)CC(=NOC)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)C/C(=N/OC)/C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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